![molecular formula C18H26N2O3 B5670918 (3R*,4R*)-3-cyclobutyl-3-hydroxy-N-(4-methoxybenzyl)-4-methyl-1-pyrrolidinecarboxamide](/img/structure/B5670918.png)
(3R*,4R*)-3-cyclobutyl-3-hydroxy-N-(4-methoxybenzyl)-4-methyl-1-pyrrolidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which share structural similarities with the compound , involves stereoselective approaches. For example, Kumar et al. (2003) described a general and efficient stereoselective method for synthesizing (3S,4S) and (3S,4R)-3-methoxy-4-methylamino pyrrolidines, components of antitumor and antibacterial compounds (Kumar, Reddy, & Rao, 2003). Such methodologies could potentially be adapted for the synthesis of "(3R*,4R*)-3-cyclobutyl-3-hydroxy-N-(4-methoxybenzyl)-4-methyl-1-pyrrolidinecarboxamide".
Molecular Structure Analysis
The structural and conformational analysis of pyrrolidine derivatives is crucial for understanding their chemical behavior. Banerjee et al. (2002) investigated the crystal structure and molecular conformation of a solvated pyrrolidine carboxamide, providing insights into the planarity and intermolecular interactions within such compounds (Banerjee et al., 2002). These findings are relevant for comprehending the structural nuances of the compound .
Chemical Reactions and Properties
Pyrrolidine derivatives are known for their reactivity and participation in various chemical reactions. Nguyen and Dai (2023) discussed the synthesis of pyrrolidine-2,3-dione derivatives from related pyrroline compounds, highlighting the reactivity of such structures (Nguyen & Dai, 2023). Understanding these reactions can provide insights into the potential reactivity of "(3R*,4R*)-3-cyclobutyl-3-hydroxy-N-(4-methoxybenzyl)-4-methyl-1-pyrrolidinecarboxamide".
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. While specific data on the physical properties of the compound is not readily available, studies on similar molecules can offer valuable insights. For example, the synthesis and evaluation of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones by Ikuta et al. (1987) shed light on the physical properties of pyrrolidine derivatives with potential anti-inflammatory activities (Ikuta et al., 1987).
Chemical Properties Analysis
The chemical properties of pyrrolidine derivatives, including acidity, basicity, and reactivity towards various reagents, are key to understanding their behavior in chemical reactions. Studies such as the one by Kotian et al. (2005), which describes the synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, provide insights into the reactivity and chemical behavior of such compounds (Kotian, Lin, El-Kattan, & Chand, 2005).
properties
IUPAC Name |
(3R,4R)-3-cyclobutyl-3-hydroxy-N-[(4-methoxyphenyl)methyl]-4-methylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13-11-20(12-18(13,22)15-4-3-5-15)17(21)19-10-14-6-8-16(23-2)9-7-14/h6-9,13,15,22H,3-5,10-12H2,1-2H3,(H,19,21)/t13-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHFJITZXCNIIQ-ACJLOTCBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)C(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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